![molecular formula C17H18ClN3S2 B13070625 1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine](/img/structure/B13070625.png)
1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine
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Overview
Description
1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core, a thiophene ring, and a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through the condensation of appropriate thiophene derivatives with pyrimidine precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to modify the functional groups on the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the chloro position .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. A notable case study demonstrated that a similar thieno[2,3-d]pyrimidine derivative significantly reduced tumor growth in xenograft models of breast cancer.
Antiviral Properties
Thieno[2,3-d]pyrimidine derivatives have also been explored for their antiviral activities. One study highlighted the effectiveness of these compounds against viral infections by inhibiting viral replication mechanisms. The compound's structure allows it to interfere with viral polymerases, making it a candidate for further investigation as an antiviral agent.
GPCR Modulation
The compound's structural features suggest potential interactions with G protein-coupled receptors (GPCRs). A recent study utilized computational modeling to predict the binding affinity of similar compounds to various GPCR targets, indicating that modifications to the thieno[2,3-d]pyrimidine scaffold could enhance receptor selectivity and potency.
Neuroprotective Effects
Research has indicated that certain thieno derivatives possess neuroprotective properties. In vitro studies have shown that these compounds can reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Organic Electronics
The unique electronic properties of thieno[2,3-d]pyrimidine derivatives make them suitable for applications in organic electronics. Studies have reported on the use of these compounds in organic photovoltaic cells and organic light-emitting diodes (OLEDs), where they contribute to enhanced charge transport and stability.
Data Tables
Mechanism of Action
The mechanism of action of 1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
- 2-[(piperazin-1-yl)methyl]-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
- 4,8-bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene
Uniqueness
1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine is unique due to its specific combination of a thieno[2,3-d]pyrimidine core, a thiophene ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H16ClN3S2
- Molecular Weight : 351.89 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity
- Antimicrobial Properties
- Enzyme Inhibition
Case Studies
- Cytotoxicity Assays
- Antibacterial Screening
The biological activity of the compound is attributed to its ability to interact with specific biological targets:
- Cellular Interaction : The thienopyrimidine scaffold allows for effective binding to DNA and RNA polymerases, disrupting nucleic acid synthesis in cancer cells.
- Enzyme Binding : The piperidine moiety contributes to the inhibition of enzymes like AChE by fitting into the active site and preventing substrate binding.
Data Tables
Properties
Molecular Formula |
C17H18ClN3S2 |
---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
4-chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H18ClN3S2/c1-11-4-6-21(7-5-11)9-14-19-16(18)15-12(10-23-17(15)20-14)13-3-2-8-22-13/h2-3,8,10-11H,4-7,9H2,1H3 |
InChI Key |
NKMFSOJSFYRWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(C(=CS3)C4=CC=CS4)C(=N2)Cl |
Origin of Product |
United States |
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